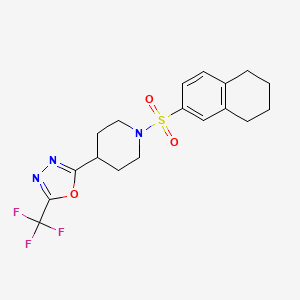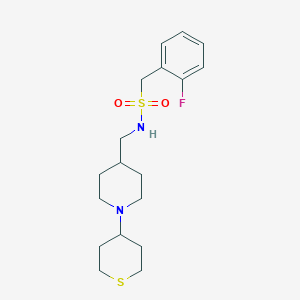![molecular formula C15H27BO2 B2660859 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246885-43-6](/img/structure/B2660859.png)
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DMDO-BF2, is a boron-containing compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including oxidation, epoxidation, and cyclopropanation. In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4,4-dimethylcyclohexanone with triethylborane followed by oxidation with hydrogen peroxide to form the intermediate 4,4-dimethylcyclohexylideneboronic acid. This intermediate is then reacted with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form the final product.
Starting Materials
4,4-dimethylcyclohexanone, triethylborane, hydrogen peroxide, 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol, palladium catalyst
Reaction
Step 1: Reaction of 4,4-dimethylcyclohexanone with triethylborane to form 4,4-dimethylcyclohexylboronic acid, Step 2: Oxidation of 4,4-dimethylcyclohexylboronic acid with hydrogen peroxide to form 4,4-dimethylcyclohexylideneboronic acid, Step 3: Reaction of 4,4-dimethylcyclohexylideneboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Mécanisme D'action
The mechanism of action of DMDO-BF2 in organic synthesis involves the transfer of an oxygen atom from the boron center to the substrate. This results in the formation of an intermediate that can undergo further reactions to yield the desired product. The mechanism of action of DMDO-BF2 in biological systems is less well understood, but it is thought to involve the interaction of the boron center with biomolecules such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
DMDO-BF2 has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. It has also been studied for its potential use as an imaging agent for MRI. In addition, DMDO-BF2 has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMDO-BF2 is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations and is relatively easy to handle. In addition, DMDO-BF2 has been shown to have antimicrobial properties, making it useful as a disinfectant for medical equipment.
One of the limitations of DMDO-BF2 is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, which could limit its use in biological systems. In addition, DMDO-BF2 is a relatively expensive reagent, which could limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the study of DMDO-BF2. One area of research could be the development of new synthetic applications for DMDO-BF2. For example, it could be used in the synthesis of new drugs or materials.
Another area of research could be the further study of DMDO-BF2's potential use in biological systems. This could involve the development of new imaging agents for MRI or the development of new anticancer drugs.
Finally, the potential toxicity of DMDO-BF2 could be further studied to determine its safety for use in biological systems. This could involve the development of new derivatives of DMDO-BF2 that are less toxic or the study of its interactions with biomolecules in more detail.
Applications De Recherche Scientifique
DMDO-BF2 has been used in a variety of scientific research applications. One of its most notable uses is in the area of organic synthesis. DMDO-BF2 has been used as a reagent for the oxidation of alcohols to aldehydes and ketones, as well as for the epoxidation of alkenes. It has also been used for the cyclopropanation of alkenes and the oxidation of sulfides to sulfoxides.
In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems. It has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. DMDO-BF2 has also been studied for its potential use as an imaging agent for magnetic resonance imaging (MRI).
Propriétés
IUPAC Name |
2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLYUKOYPLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

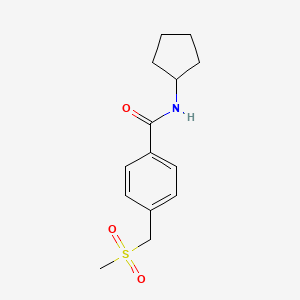
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
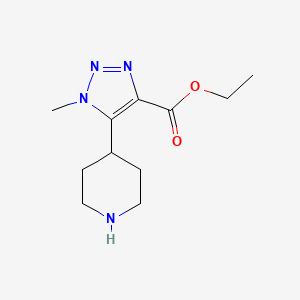
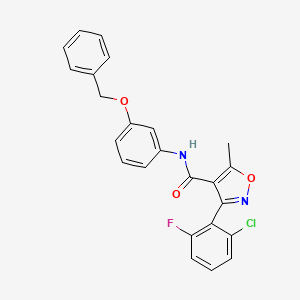
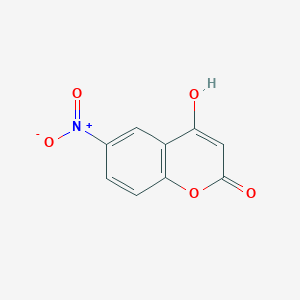
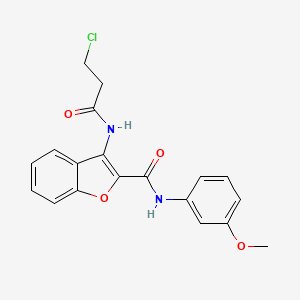
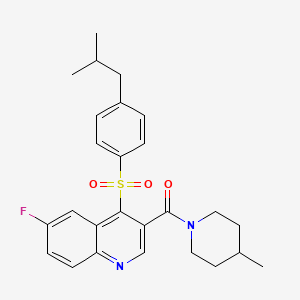
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
